molecular formula C16H13BrN2O2 B12762230 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione CAS No. 110592-49-9

3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Katalognummer: B12762230
CAS-Nummer: 110592-49-9
Molekulargewicht: 345.19 g/mol
InChI-Schlüssel: YOTBPVVWDMBTGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a pyrrolidinedione core, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common method includes the following steps:

    Pyridinyl Group Introduction: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group.

    Pyrrolidinedione Formation: The formation of the pyrrolidinedione core is achieved through a cyclization reaction, often involving the condensation of a diketone with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and pyridinyl groups contribute to binding affinity and specificity, while the pyrrolidinedione core may participate in catalytic or inhibitory activities. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
  • 3-(3-Fluorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
  • 3-(3-Iodophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Uniqueness

Compared to similar compounds, 3-(3-Bromophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione exhibits unique reactivity and binding properties due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs.

Eigenschaften

CAS-Nummer

110592-49-9

Molekularformel

C16H13BrN2O2

Molekulargewicht

345.19 g/mol

IUPAC-Name

3-(3-bromophenyl)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13BrN2O2/c1-10-4-2-7-14(18-10)19-15(20)9-13(16(19)21)11-5-3-6-12(17)8-11/h2-8,13H,9H2,1H3

InChI-Schlüssel

YOTBPVVWDMBTGQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.